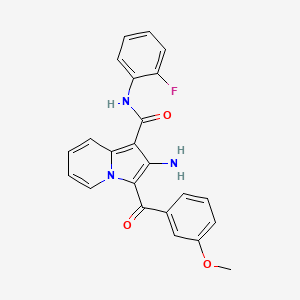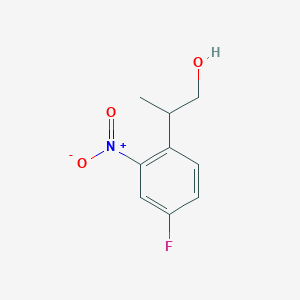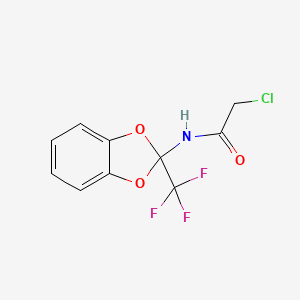
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide is an organic compound that has drawn considerable attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound's unique properties stem from its distinctive substituents, which confer unique chemical behaviors and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide typically involves a multistep process, beginning with the preparation of the benzodioxole derivative. This is usually followed by the introduction of the trifluoromethyl group and the acetamide functional group. One common approach starts with the bromination of 1,3-benzodioxole, followed by a nucleophilic substitution reaction to introduce the trifluoromethyl group. The final step involves the acylation reaction to attach the chloroacetamide group under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but employs optimized conditions to maximize yield and minimize costs. Key steps include the careful control of reaction temperatures and the use of catalysts to accelerate the reactions. Purification processes, such as crystallization or chromatography, are typically employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to a variety of substituted acetamides.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminium hydride or sodium borohydride.
Nucleophiles: such as hydroxide ions, alkoxides, or amines.
Major Products: Major products formed from these reactions include substituted acetamides, amines, alcohols, and various oxidative derivatives, each potentially useful in different chemical and biological contexts.
Applications De Recherche Scientifique
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially those containing trifluoromethyl groups, which are important in medicinal chemistry for enhancing the biological activity of compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials with specific chemical properties, such as fluorinated polymers and agrochemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide exerts its effects is closely related to its structural features:
Molecular Targets: The trifluoromethyl group is known for its ability to enhance the binding affinity of molecules to biological targets, potentially inhibiting specific enzymes or receptors.
Pathways Involved: This compound may interfere with metabolic pathways or signal transduction processes in cells, leading to its observed biological effects. For example, it might inhibit cell division in cancer cells or disrupt bacterial cell walls.
Comparaison Avec Des Composés Similaires
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide stands out due to its trifluoromethyl and benzodioxole groups, which are not commonly found together in similar compounds. Here are a few compounds for comparison:
2-Chloroacetamide: A simpler analogue lacking the trifluoromethyl and benzodioxole moieties, with different reactivity and biological properties.
N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the benzodioxole ring, which can significantly alter its chemical and biological activity.
2-Chloro-N-(1,3-benzodioxol-2-YL)acetamide: Lacks the trifluoromethyl group, impacting its biological interactions and properties.
In comparison, this compound offers a unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3/c11-5-8(16)15-10(9(12,13)14)17-6-3-1-2-4-7(6)18-10/h1-4H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYTDMGGSKWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
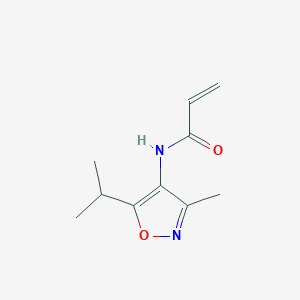
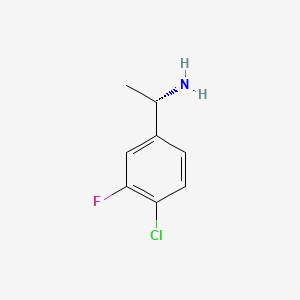
![Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B2992554.png)
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2992558.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)
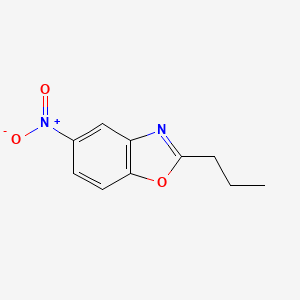
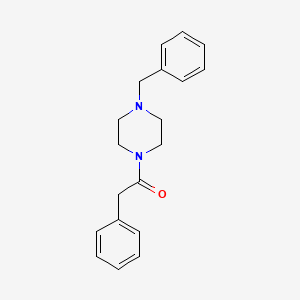
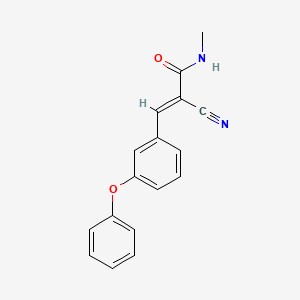
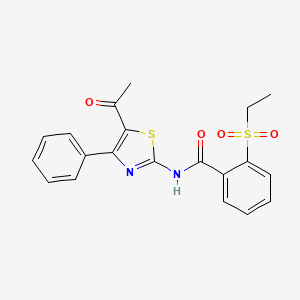
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
